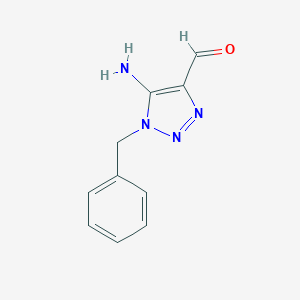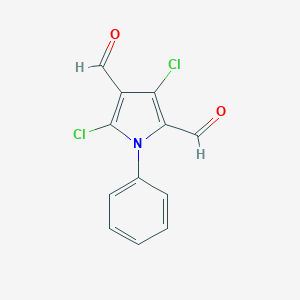
2-(4-Anilinoanilino)-3-chloronaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Anilinoanilino)-3-chloronaphthoquinone (AACNQ) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a member of the naphthoquinone family and has been found to have significant biological activity.
Wirkmechanismus
The mechanism of action of 2-(4-Anilinoanilino)-3-chloronaphthoquinone is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to have antibacterial and antifungal activity and has been shown to be effective against a wide range of microorganisms. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have antioxidant properties and has been shown to protect against oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Anilinoanilino)-3-chloronaphthoquinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2-(4-Anilinoanilino)-3-chloronaphthoquinone is also soluble in organic solvents, which makes it easy to dissolve in various solutions. However, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has some limitations for lab experiments. It is a toxic compound that can be harmful to human health if not handled properly. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-Anilinoanilino)-3-chloronaphthoquinone. One direction is the development of novel anticancer drugs based on 2-(4-Anilinoanilino)-3-chloronaphthoquinone. Another direction is the development of antibiotics based on 2-(4-Anilinoanilino)-3-chloronaphthoquinone to combat the growing problem of antibiotic resistance. Furthermore, the antioxidant properties of 2-(4-Anilinoanilino)-3-chloronaphthoquinone can be further explored for the development of drugs to treat oxidative stress-related diseases. Finally, the mechanism of action of 2-(4-Anilinoanilino)-3-chloronaphthoquinone can be further studied to better understand its biological activity.
Synthesemethoden
2-(4-Anilinoanilino)-3-chloronaphthoquinone can be synthesized by the condensation reaction of 2-amino-3-chloronaphthoquinone with aniline. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline compound that is soluble in organic solvents such as chloroform and ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-Anilinoanilino)-3-chloronaphthoquinone has been extensively used in scientific research due to its unique properties. It has been found to have potent antitumor activity and has been used in the development of anticancer drugs. 2-(4-Anilinoanilino)-3-chloronaphthoquinone has also been found to have antibacterial and antifungal activity and has been used in the development of antibiotics. In addition, 2-(4-Anilinoanilino)-3-chloronaphthoquinone has been found to have antioxidant properties and has been used in the development of drugs to treat oxidative stress-related diseases.
Eigenschaften
Molekularformel |
C22H15ClN2O2 |
|---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
2-(4-anilinoanilino)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C22H15ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)25-16-12-10-15(11-13-16)24-14-6-2-1-3-7-14/h1-13,24-25H |
InChI-Schlüssel |
BUDJJOFTUPGGEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]benzonitrile](/img/structure/B290199.png)
![2-({2-[2-(2-{2-[(5-Hydroxy-1-benzofuran-2-yl)sulfanyl]ethoxy}ethoxy)ethoxy]ethyl}sulfanyl)-1-benzofuran-5-ol](/img/structure/B290201.png)

![4,6-Bis[(3-methyl-2-butenyl)sulfanyl]-5-pyrimidinecarbaldehyde](/img/structure/B290213.png)
![2-[(3-methyl-2-butenyl)sulfanyl]-1-phenyl-1H-indole-3-carbaldehyde](/img/structure/B290214.png)

![5,5,10-trimethyl-3,8-diphenyl-1-(trifluoromethyl)-5a,6,8,10b-tetrahydro-3H,5H-pyrazolo[4'',3'':5',6']pyrano[4',3':4,5]thiopyrano[2,3-c]pyrazole](/img/structure/B290216.png)





![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)